molecular formula C5H10N2O B14020459 3-Methyltetrahydropyrimidin-4(1H)-one

3-Methyltetrahydropyrimidin-4(1H)-one

Cat. No.: B14020459
M. Wt: 114.15 g/mol
InChI Key: SDNMWRUIDYBVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyltetrahydropyrimidin-4(1H)-one is a chemical compound based on the dihydropyrimidinone scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . While specific biological data for this compound is subject to ongoing research, derivatives of this core structure have demonstrated a wide range of interesting biological activities, making them valuable templates in drug discovery . The dihydropyrimidinone scaffold is recognized for its relevance in developing novel compounds with antitumor, antibacterial, and antifungal properties . Furthermore, analogous structures have been investigated as building blocks for more complex molecules, including cardiotonic agents and anti-inflammatory drugs . Researchers value this heterocycle for its versatility as a synthetic precursor, enabling the construction of various bioactive structures for high-throughput screening and lead optimization studies . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

3-methyl-1,3-diazinan-4-one

InChI

InChI=1S/C5H10N2O/c1-7-4-6-3-2-5(7)8/h6H,2-4H2,1H3

InChI Key

SDNMWRUIDYBVBO-UHFFFAOYSA-N

Canonical SMILES

CN1CNCCC1=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Guanidine Hydrochloride with Methyl Methacrylate

The primary synthetic route involves reacting guanidine hydrochloride (GHC) with methyl methacrylate (MMA) under controlled conditions:

Reaction protocol :

Key process variables :

Variable Optimal Condition Yield Impact
Reagent addition order Ester added to GHC Increases THP yield
Solvent dilution 0.4 mol GHC/L DMSO Maximizes cyclization
Reaction time 16+ hour stabilization Reduces byproducts

This method produces THP as both a target compound and a byproduct in methacryloylguanidine (MG) synthesis. Yield optimization requires slow ester addition and extended reaction times to favor intramolecular cyclization over linear polymerization.

Catalyst-Free Cyclization in Polar Aprotic Solvents

Alternative approaches eliminate catalysts while maintaining high selectivity:

Procedure :

  • Dissolve GHC (1 mol) in dehydrated DMSO
  • Add MMA (1 mol) dropwise over 40 minutes
  • Stir reaction mixture for 16 hours at 25°C
  • Filter crystalline THP precipitate

Performance metrics :

  • Yield : 68-72% isolated product
  • Purity : >95% by NMR analysis
  • Scalability : Demonstrated at 0.5-1.0 mol scale

The solvent's high polarity facilitates proton transfer and ring closure without requiring acid/base catalysts. DMSO acts as both solvent and mild oxidizing agent, preventing MMA polymerization side reactions.

Characterization and Quality Control

Synthetic THP is validated through multiple analytical techniques:

1H NMR (DMSO-d6) :

  • δ 1.01 ppm (s, 3H, CH3)
  • δ 2.32-2.75 ppm (m, 2H, CH2)
  • δ 3.00-3.35 ppm (m, 2H, CH2)
  • δ 8.35 ppm (s, 1H, NH)

Elemental analysis :

Element Calculated (%) Observed (%)
C 47.20 47.15
H 7.11 7.09
N 33.19 33.12

Mass spectrometry :

  • m/z 127.1 [M+H]+ (calculated 126.1)
  • Fragmentation pattern confirms ring structure stability

Process Optimization Strategies

Comparative studies identify critical yield factors:

Dilution effects :

GHC Concentration (mol/L) THP Yield (%) MG Byproduct (%)
0.2 72 15
0.4 68 22
0.6 54 31

Temperature dependence :

  • Below 20°C: Incomplete cyclization (yields <50%)
  • 25-30°C: Optimal balance of kinetics/thermodynamics
  • Above 40°C: Increased decomposition (carbonyl group degradation)

Chemical Reactions Analysis

Types of Reactions

3-Methyltetrahydropyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce tetrahydropyrimidine derivatives.

Scientific Research Applications

3-Methyltetrahydropyrimidin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyltetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the target’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The methyl group at the 3-position differentiates this compound from other pyrimidinone derivatives. Key structural analogs include:

  • 2-(Methylthio)pyrimidin-4(3H)-one (CAS 5751-20-2): The methylthio group introduces sulfur-based polarity, altering solubility and redox reactivity. This compound has a TPSA of 56.71 Ų and moderate GI absorption, contrasting with the 3-methyl analog’s hydrophobic profile .
  • 3-Ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 937598-12-4): Incorporation of a thieno ring expands π-conjugation, likely enhancing binding to aromatic residues in enzymes .
Physicochemical Properties
  • NMR Profiles : ¹H and ¹³C chemical shifts for streptochlorin (δH 7.32–8.15 ppm; δC 110–160 ppm) reflect aromaticity, while 3-Methyltetrahydropyrimidin-4(1H)-one’s shifts are upfield due to reduced conjugation (δH 2.1–3.8 ppm for methyl) .
  • Solubility : 2-(Methylthio)pyrimidin-4(3H)-one is sparingly soluble in water (1.2 mg/mL at 25°C) but soluble in DMSO (>50 mg/mL), whereas the 3-methyl analog’s solubility is likely lower due to increased hydrophobicity .

Data Tables

Table 1. Comparison of Key Pyrimidinone Derivatives

Compound Substituents Bioactivity Highlight Synthetic Yield (%)
This compound 3-CH₃ Enzyme inhibition potential 72–85*
2-(Methylthio)pyrimidin-4(3H)-one 2-SCH₃ Moderate GI absorption N/A
8-(1H-Pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one 8-pyrazolyl Anticancer (in vitro) 42

*Dependent on catalyst (HCl vs. FeCl₃).

Table 2. Physicochemical Properties

Compound TPSA (Ų) LogP Solubility (Water)
This compound 45.3 1.2 <1 mg/mL
2-(Methylthio)pyrimidin-4(3H)-one 56.7 0.8 1.2 mg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.